![molecular formula C14H14N2O6S2 B2968391 2-amino-5-[(E)-2-(4-amino-3-sulfophenyl)ethenyl]benzenesulfonic acid CAS No. 25268-39-7](/img/structure/B2968391.png)
2-amino-5-[(E)-2-(4-amino-3-sulfophenyl)ethenyl]benzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as Benzenesulfonic acid, is a complex organic molecule with the CAS Number: 3244-88-0 . It has a molecular weight of 564.57 . The IUPAC name for this compound is (E)-2-amino-5- ( (4-amino-3-sulfophenyl) (4-imino-3-sulfocyclohexa-2,5-dien-1-ylidene)methyl)-3-methylbenzenesulfonic acid, sodium salt .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups. It contains two amino groups, a sulfophenyl group, and a benzenesulfonic acid group . The presence of these functional groups can greatly influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Catalytic Applications
Sulfonated Schiff base copper(II) complexes, derived from reactions involving similar sulfonic acid compounds, have shown efficiency as selective catalysts in the oxidation of alcohols. These complexes, through in situ reactions with Cu(II) salts, form mononuclear and diphenoxo-bridged dicopper compounds, demonstrating high selectivity and quantitative yields in the oxidation of primary and secondary alcohols under solvent-free conditions and microwave irradiation (Hazra, Martins, Silva, & Pombeiro, 2015).
Nanofiltration Membrane Development
Novel sulfonated thin-film composite nanofiltration membranes, incorporating sulfonated aromatic diamine monomers, have been developed for the treatment of dye solutions. These membranes exhibit improved water flux and dye rejection capabilities, highlighting the role of sulfonic acid groups in enhancing membrane performance (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).
Polymer Science
In polymer science, sulfonated polynaphthalimides have been synthesized for use as proton exchange membranes in fuel cells. These materials, derived from sulfonic acid-containing diamine monomers, show promising thermal stability, mechanical properties, and proton conductivity, making them suitable for energy-related applications (Song, Liu, Ren, Jing, Jiang, & Liu, 2013).
Organic Synthesis
The compound has also inspired the synthesis of new monomers for sulfonated poly(arylene ether sulfones), which are crucial for the development of solid polymer electrolytes in fuel cells. The structural characteristics of these monomers, especially the presence of the sulfo group, play a significant role in determining the operational characteristics of the resultant membranes (Begunov, Valyaeva, Fakhrutdinov, & Pirogova, 2017).
Environmental Applications
Research into the mineralization of sulfonated azo dyes and sulfanilic acid by microorganisms like Phanerochaete chrysosporium and Streptomyces chromofuscus highlights the potential of using biodegradation processes to tackle pollution from synthetic dyes. These studies indicate that certain microorganisms can effectively degrade sulfonated compounds, potentially offering environmentally friendly solutions for dye pollution (Paszczynski, Pasti-Grigsby, Goszczyński, Crawford, & Crawford, 1992).
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-5-[(E)-2-(4-amino-3-sulfophenyl)ethenyl]benzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S2/c15-11-5-3-9(7-13(11)23(17,18)19)1-2-10-4-6-12(16)14(8-10)24(20,21)22/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXHDWYXINPKFH-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

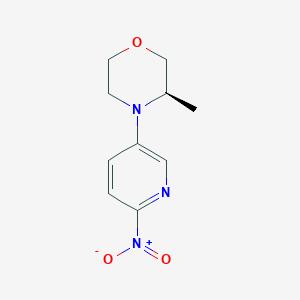
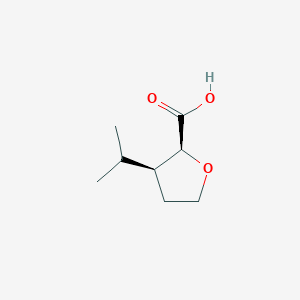
![N-[4-[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2968316.png)
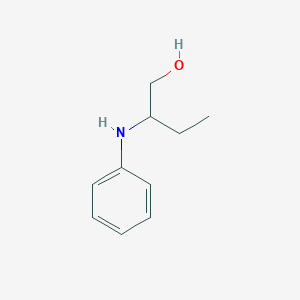
![(Z)-4-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2968320.png)
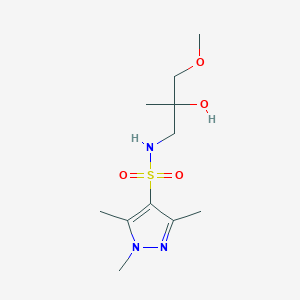
![1-(3-chlorobenzyl)-3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B2968322.png)
![2-(4-bromo-2-formylphenoxy)-N-[2-(difluoromethylsulfanyl)phenyl]acetamide](/img/structure/B2968324.png)

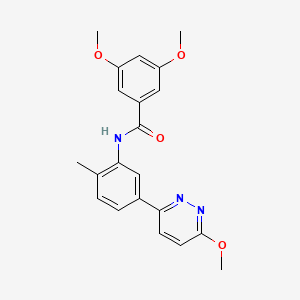


![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-6,7,8,9-tetrahydro-5H-benzo[7]annulene-3-carboxylic acid](/img/structure/B2968330.png)
